molecular formula C19H20BrNO4S B5327158 (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-ethoxybenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-ethoxybenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5327158
M. Wt: 438.3 g/mol
InChI Key: BAVIPSDRFBXEAC-LFIBNONCSA-N
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Description

This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a benzylidene moiety substituted with bromine, butan-2-yloxy, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-ethoxybenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazolidine-2,4-dione core: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Introduction of the benzylidene moiety: The thiazolidine-2,4-dione core is then reacted with a substituted benzaldehyde in the presence of a base to form the benzylidene derivative.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-ethoxybenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-ethoxybenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity due to its thiazolidine-2,4-dione core. Thiazolidine-2,4-dione derivatives are known for their anti-inflammatory, anti-diabetic, and anti-cancer properties. Therefore, this compound could be investigated for similar therapeutic applications.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure and reactivity make it a potential candidate for industrial applications.

Mechanism of Action

The mechanism of action of (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-ethoxybenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione likely involves interactions with specific molecular targets. The thiazolidine-2,4-dione core may interact with enzymes or receptors, modulating their activity. The benzylidene moiety and its substituents may enhance the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-ethoxybenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine-2,4-dione core and a highly substituted benzylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-butan-2-yloxy-5-ethoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4S/c1-5-8-21-18(22)16(26-19(21)23)11-13-9-14(20)17(25-12(4)6-2)15(10-13)24-7-3/h1,9-12H,6-8H2,2-4H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVIPSDRFBXEAC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)CC#C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=O)S2)CC#C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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